molecular formula C9H8ClF3O B11716746 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol

1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B11716746
M. Wt: 224.61 g/mol
InChI Key: VTDFBVZDDXDYET-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group, a chloromethylphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-chloro-4-methylbenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, while the chloromethylphenyl group can participate in various interactions, including hydrophobic and van der Waals interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

    1-(3-Chloro-4-methylphenyl)urea: Shares the chloromethylphenyl group but differs in the functional groups attached.

    1-(3-Chloro-4-methylphenyl)-3-methyl-urea: Similar structure with a methyl group attached to the urea moiety.

Uniqueness: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8ClF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

VTDFBVZDDXDYET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(F)(F)F)O)Cl

Origin of Product

United States

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